Campestanyl ferulate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Campestanyl ferulate is a type of steryl ferulate, a class of compounds known for their bioactive properties. It is an ester formed from campestanol and ferulic acid. Steryl ferulates, including this compound, are found in various cereals such as rice, wheat, and corn. These compounds are recognized for their antioxidant activities and potential health benefits, including cholesterol-lowering effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Campestanyl ferulate can be synthesized through the esterification of campestanol with ferulic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the hydroxyl group of campestanol and the carboxyl group of ferulic acid .
Industrial Production Methods
In an industrial setting, this compound can be extracted from natural sources such as rice bran or wheat bran. The extraction process involves the use of solvents like ethanol or methanol to isolate the steryl ferulates from the plant material. The extracted compounds are then purified using techniques such as chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Campestanyl ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the ferulic acid moiety can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acid.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Campestanol and ferulic acid.
Substitution: Various substituted ferulates depending on the nucleophile used.
Scientific Research Applications
Campestanyl ferulate has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential use as a natural preservative in food and cosmetic products.
Biology: Research focuses on its role in cellular protection against oxidative stress and its potential anti-inflammatory effects.
Medicine: It is investigated for its cholesterol-lowering properties and potential use in the prevention of cardiovascular diseases.
Industry: This compound is used in the formulation of functional foods and nutraceuticals due to its health benefits
Mechanism of Action
The mechanism of action of campestanyl ferulate involves its antioxidant activity. The phenolic hydroxyl group in the ferulic acid moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, this compound may inhibit the absorption of cholesterol in the intestines, contributing to its cholesterol-lowering effects .
Comparison with Similar Compounds
Similar Compounds
- Campesteryl ferulate
- Sitostanyl ferulate
- Cycloartenyl ferulate
Comparison
Campestanyl ferulate is unique due to its specific sterol moiety, campestanol, which differentiates it from other steryl ferulates. While all steryl ferulates share similar antioxidant properties, the specific sterol component can influence their bioavailability and efficacy. For example, this compound has been shown to have higher antioxidant activity compared to sitostanyl ferulate .
Properties
CAS No. |
106774-77-0 |
---|---|
Molecular Formula |
C38H58O4 |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C38H58O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-11,16-17,22,24-26,28-33,39H,8-9,12-15,18-21,23H2,1-7H3/b17-11+/t25-,26-,28+,29+,30+,31-,32+,33+,37+,38-/m1/s1 |
InChI Key |
NLHPCZDTMWKEFC-GTKUFFLCSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.